1,3-PENTADIENE

Description

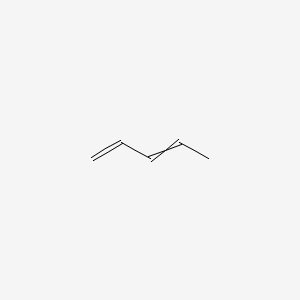

Structure

3D Structure

Properties

Molecular Formula |

C5H8 |

|---|---|

Molecular Weight |

68.12 g/mol |

IUPAC Name |

penta-1,3-diene |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3 |

InChI Key |

PMJHHCWVYXUKFD-UHFFFAOYSA-N |

SMILES |

CC=CC=C |

Canonical SMILES |

CC=CC=C |

Related CAS |

25212-15-1 17410-45-6 |

Origin of Product |

United States |

Synthetic Methodologies and Precursors

Conventional Synthetic Routes to 1,3-Pentadiene (B166810) and its Derivatives

The primary conventional method for producing this compound is through steam cracking of crude oil naphtha at high temperatures (around 900°C). google.com This process yields a mixture of short-chain olefins and dienes. From this mixture, the C5 fraction is separated, and this compound is then isolated and purified through extractive rectification. google.comgoogle.com This petrochemical route is the sole commercial source for large quantities of this compound. google.com Derivatives of this compound can be synthesized through various organic reactions, such as the Julia-Kocienski olefination, which can produce 1,3-dienes with predictable stereoselectivity. acs.org

Synthesis from Renewable and Bio-Based Feedstocks

Advancements in green chemistry are paving the way for the production of this compound from renewable biomass, presenting a significant growth opportunity for the market. market.us Research has focused on converting biomass-derived platform molecules like polyols, xylitol (B92547), and furfural (B47365) into this valuable diene.

The catalytic dehydration of C5 polyols is a promising pathway to renewable this compound.

Dehydration of 2,3-Pentanediol: This C5 diol can be derived from the hydrogenation of bio-based 2,3-pentanedione. x-mol.com The subsequent dehydration to this compound has been achieved with high yield using a Lanthanum Phosphate (B84403) (LaPO4) catalyst. x-mol.comresearchgate.net Researchers found that a balance between acid and base sites on the catalyst was crucial for high selectivity. An optimized LaPO4 catalyst with a specific acid/base ratio afforded a this compound yield as high as 61.5%. x-mol.com The presence of weak or medium strength Brønsted acid sites was noted to suppress unwanted pinacol (B44631) rearrangement, thereby increasing the yield of the desired product. x-mol.com The reaction is thought to proceed primarily through an E2 elimination mechanism. x-mol.com

| Feedstock | Catalyst | Yield of this compound | Reference |

| 2,3-Pentanediol | LaPO4 | 61.5% | x-mol.com |

| 1,4-Pentanediol (B150768) | K–Ce/ZrSi | 74.7% | acs.orgpolymer.cn |

| 1,4-Pentanediol | Ce/ZrSi | 77.5% | sci-hub.se |

Platform chemicals derived from the depolymerization of lignocellulose, such as xylitol and furfural, serve as key starting materials for bio-based this compound. google.commdpi.com

From Xylitol: A two-step process has been developed to convert xylitol into this compound. mdpi.com In the first step, xylitol undergoes deoxydehydration (DODH) in the presence of formic acid at 235°C to produce 2,4-pentadien-1-ol, 1-formate with a yield of 62.9%. mdpi.com The second step involves the deoxygenation of this intermediate over a Palladium-on-carbon (Pd/C) catalyst at 100°C, resulting in a total this compound yield of 51.8%. mdpi.com Another patented method also describes a two-step reaction where xylitol and formic acid first react to form 2,4-pentadiene-1-alcohol formate (B1220265), which is then converted to this compound via a deoxidation reaction catalyzed by a hydrogenation catalyst. google.com

The successful conversion of bio-based feedstocks into this compound hinges on the development of efficient and selective catalysts.

Acid-Base Catalysis: For the dehydration of polyols like 2,3-pentanediol and 1,4-pentanediol, catalysts with both acidic and basic sites have proven most effective. x-mol.comresearchgate.netacs.org The LaPO4 catalyst used for 2,3-pentanediol dehydration and the K–Ce/ZrSi catalyst for 1,4-pentanediol dehydration both demonstrate a crucial synergy between acid and base sites, which helps to steer the reaction towards the desired diene product while suppressing side reactions like cyclization and rearrangement. x-mol.comacs.org

Metal-Catalyzed Deoxygenation: In the conversion of xylitol, a palladium-on-carbon (Pd/C) catalyst is employed for the final deoxygenation step, efficiently removing the formate group to form the final this compound product. mdpi.com

Solid Acid Catalysts: The dehydration of 2-methyltetrahydrofuran (B130290) (2-MTHF) to this compound utilizes solid acid catalysts, such as phosphate salts or mixed oxides like vanadium-titanium-phosphorous. mdpi.comwisc.edu These catalysts operate at high temperatures to facilitate the ring-opening and dehydration of the cyclic ether. mdpi.comwisc.edu

| Synthetic Route | Catalyst(s) | Key Transformation | Reference |

| Xylitol → this compound | Formic Acid, then Pd/C | Deoxydehydration, then Deoxygenation | mdpi.com |

| 1,4-Pentanediol → this compound | K-Ce/ZrSi | Selective Dehydration | acs.org |

| 2,3-Pentanediol → this compound | LaPO4 | Selective Dehydration | x-mol.com |

| Furfural → 2-MTHF → this compound | Cu/Ni, then Phosphate Salt | Hydrogenation, then Dehydration | google.comwisc.edu |

Rearrangement Reactions for 1,3-Diene Synthesis

Rearrangement reactions offer an atom-efficient, redox-neutral approach to synthesizing 1,3-dienes from isomeric precursors. researchgate.net

The isomerization of alkylallenes into their more thermodynamically stable conjugated 1,3-diene counterparts is a valuable synthetic transformation. researchgate.netencyclopedia.pubmdpi.com This process can be viewed as a formal 1,3-hydrogen migratory shift. encyclopedia.pubmdpi.com

Acid-Mediated Rearrangements: Early examples of this rearrangement utilized acid catalysis. researchgate.netencyclopedia.pub The mechanism typically involves the protonation of the central sp-hybridized carbon of the allene, which generates a transient carbocation. encyclopedia.pub This intermediate then rearranges to form the stable 1,3-diene. This method's scope is often limited to allenes with substituents that can stabilize the carbocation intermediate. encyclopedia.pub

Transition Metal-Mediated Rearrangements: More recent approaches employ transition metals to catalyze the rearrangement, offering an improved substrate scope. researchgate.net Gold-catalyzed isomerization of unactivated allenes has been developed, which can proceed at room temperature for highly substituted allenes. researchgate.net Palladium hydride complexes, generated from a Pd(0) source and boric acid, have also been shown to effectively catalyze the rearrangement of unactivated allenes to 1,3-dienes via a hydro-palladation/dehydro-palladation mechanism. researchgate.net In this process, key π-allylpalladium complexes are formed as intermediates. researchgate.netmdpi.com

Stereoselective Synthesis Approaches for this compound Derivatives

The controlled synthesis of specific stereoisomers of this compound derivatives is a significant area of research, driven by the unique properties and applications of these isomers in polymer and fine chemical synthesis. x-mol.commdpi.com Various methods have been developed to achieve high stereoselectivity, yielding specific E/Z configurations of the diene.

One notable approach involves the use of organometallic reagents. For instance, the cross-coupling of alkylselenovinylcopper intermediates with allyl bromide allows for the stereospecific synthesis of (E)-1-alkylseleno-1,4-pentadienes. This method relies on the hydroboration of terminal alkylselenoacetylenes to create alkylselenovinyldialkylborane derivatives, which then generate the copper intermediates. The resulting dienes retain the configuration of the initial vinylborane, ensuring high stereoselectivity. tandfonline.comtandfonline.com

Transition-metal catalysis is a cornerstone of stereoselective diene synthesis. mdpi.com Cobalt-based catalysts have been shown to effectively isomerize E/Z mixtures of 1,3-dienes to the thermodynamically more stable (E) isomer with high selectivity. organic-chemistry.org Furthermore, a dual catalytic system employing both copper hydride (CuH) and palladium has been developed for the stereoselective hydroalkenylation of alkynes with enol triflates. This method generates Z,Z- or Z,E-1,3-dienes with excellent stereoselectivity and is particularly useful for synthesizing highly substituted Z-dienes, which are challenging to prepare via other routes. mit.edu

Ruthenium catalysts have also been employed in the regioselective coupling of ynamides and ethylene (B1197577) to produce 2-amino-1,3-diene derivatives. acs.org This reaction proceeds through a ruthenacyclopentene intermediate and offers a direct route to functionalized dienes. acs.org

| Method | Catalyst/Reagent | Precursors | Product | Stereoselectivity |

| Cross-Coupling | Alkylselenovinylcopper | Alkylselenoacetylenes, Allyl bromide | (E)-1-Alkylseleno-1,4-pentadienes | High (E) selectivity tandfonline.comtandfonline.com |

| Isomerization | CoCl₂ with amido-diphosphine-oxazoline ligand | E/Z mixtures of 1,3-dienes | (E)-1,3-dienes | High (E) selectivity organic-chemistry.org |

| Hydroalkenylation | Dual CuH and Pd catalysts | Alkynes, Enol triflates | Z,Z- or Z,E-1,3-dienes | Excellent Z-selectivity mit.edu |

| Hydrovinylation | Ruthenium complex | Ynamides, Ethylene | 2-Amino-1,3-diene derivatives | High regioselectivity acs.org |

Catalyst Design and Optimization for Specific this compound Synthetic Routes

The production of this compound often relies on catalytic dehydration of various pentanediols or the ring-opening of cyclic ethers. The design and optimization of catalysts are crucial for achieving high yield and selectivity towards this compound while minimizing the formation of byproducts like 1,4-pentadiene (B1346968). acs.org

Acid-Base Catalysis in Dehydration Reactions

The dehydration of pentanediols to this compound is a key industrial route, and the acid-base properties of the catalyst play a critical role in the reaction pathway and product distribution. x-mol.comresearchgate.net

A synergistic effect between acid and base sites has been identified as crucial for the selective synthesis of this compound. acs.orgresearchgate.net For the dehydration of 2,3-pentanediol, a lanthanum phosphate (LaPO4) catalyst with a balanced ratio of acid to base sites has shown high efficacy. x-mol.comresearchgate.net An optimized acid/base ratio of 2.63 resulted in a this compound yield of 61.5%. x-mol.comresearchgate.net The presence of weak to medium strength Brønsted acid sites on the LaPO4 catalyst was found to suppress the pinacol rearrangement side reaction, thereby enhancing the production of this compound. The dominant reaction mechanism was determined to be the E2 elimination, with contributions from E1 and E1cb pathways. x-mol.comresearchgate.net

Similarly, in the dehydration of 1,4-pentanediol, a K–Ce/ZrSi catalyst with tailored acid-base properties demonstrated a high yield of this compound (74.7%) with minimal formation of 1,4-pentadiene (1.3%). acs.org The medium strength Lewis acid sites and weak base sites on this catalyst were responsible for the selective elimination of the hydroxyl group and a specific beta-hydrogen, which directs the reaction towards the desired 1,3-diene isomer. acs.org

| Catalyst | Precursor | Key Catalyst Feature | This compound Yield | Reference |

| LaPO₄ | 2,3-Pentanediol | Optimized acid/base ratio (2.63) | 61.5% | x-mol.comresearchgate.net |

| K–Ce/ZrSi | 1,4-Pentanediol | Medium strength Lewis acid sites and weak base sites | 74.7% | acs.org |

Heterogeneous and Homogeneous Catalytic Systems for this compound Production

Both heterogeneous and homogeneous catalysts are employed in the synthesis of this compound, each offering distinct advantages and facing different challenges. iitianacademy.com

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation from the product mixture. iitianacademy.com Solid acid catalysts, such as zeolites and metal oxides, are widely used for the dehydration of alcohols and cyclic ethers. wisc.edu For instance, the dehydra-decyclization of 2-methyltetrahydrofuran (2-MTHF), a biomass-derived cyclic ether, over boron-containing zeolites can produce pentadienes. rsc.org The pore structure of the zeolite influences the product selectivity, with medium-pore zeolites like MFI showing a higher preference for this compound over 1,4-pentadiene. rsc.org Alumina-supported palladium catalysts, particularly when sulfurized, have been investigated for the selective hydrogenation of this compound to pentenes, demonstrating the tunability of heterogeneous systems for related reactions. researchgate.net

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, which can lead to higher activity and selectivity as the active sites are more accessible. iitianacademy.com However, their separation from the product can be challenging. iitianacademy.com Homogeneous catalysts, such as iridium pincer complexes, have been used for the transfer dehydrogenation of pentane (B18724) to produce piperylenes with yields around 40%. wisc.edu

The choice between heterogeneous and homogeneous systems often depends on the specific reaction, desired product purity, and process economics, including catalyst cost, lifetime, and ease of regeneration. iitianacademy.comwisc.edu

Reaction Mechanisms and Pathways

Diels-Alder Cycloaddition Reactions of 1,3-Pentadiene (B166810)

The Diels-Alder reaction is a concerted, thermally allowed [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgjove.com The reaction proceeds through a cyclic transition state, leading to the formation of a cyclohexene (B86901) derivative. wikipedia.orgoregonstate.edu The stereochemistry of both the diene and dienophile is retained in the product. jove.comlibretexts.org

Regioselectivity in this compound Diels-Alder Reactions.masterorganicchemistry.comstereoelectronics.org

When both the diene and dienophile are unsymmetrically substituted, the Diels-Alder reaction can lead to the formation of two different regioisomers. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.

The reaction of this compound with dienophiles such as methyl acrylate (B77674) and dimethyl acetylenedicarboxylate (B1228247) has been a subject of theoretical and experimental studies to understand the factors governing regioselectivity.

In the case of the Diels-Alder reaction between this compound and methyl acrylate, density functional theory (DFT) calculations have been employed to investigate the regioselectivity. researchgate.netresearchgate.net These studies show that the reaction proceeds through two possible synchronous transition states, leading to different regioisomers. researchgate.netresearchgate.net The substitution of hydrogen atoms in 1,3-butadiene (B125203) with electron-releasing methyl groups can favor a stepwise mechanism. acs.orgresearchgate.net

For the reaction with dimethyl acetylenedicarboxylate (DMAD), computational studies on similar 1,3-butadiene systems reveal two competing mechanisms: a concerted pathway and a polar stepwise process. acs.orgresearchgate.net The substitution pattern on the diene influences which mechanism is favored. While unsubstituted 1,3-butadiene tends to react via a concerted mechanism, the introduction of electron-releasing methyl groups, as in this compound, can favor the stepwise pathway. acs.orgresearchgate.net The conformation of DMAD also plays a crucial role; a planar arrangement of the carboxylate groups favors the concerted process, whereas a perpendicular arrangement enhances the electrophilicity of the dienophile, favoring the polar mechanism. acs.orgresearchgate.net

The regioselectivity in the reaction of terminally substituted 1,3-dienes can be highly dependent on the nature of the dienophile's substituents. For instance, in cobalt-catalyzed hydroacylation reactions, (E)-1,3-pentadiene reacting with isovaleraldehyde (B47997) predominantly gives the nih.govCurrent time information in Berlin, DE.-adduct, while reaction with benzaldehyde (B42025) yields almost exclusively the researchgate.netnih.gov-adduct. nih.gov

Table 1: Regioselectivity in the Cobalt-Catalyzed Hydroacylation of (E)-1,3-Pentadiene

| Aldehyde | Product Ratio [(4,1):(4,3)] | Enantiomeric Ratio (er) |

|---|---|---|

| Isovaleraldehyde | 93:7 | 97.5:2.5 |

| Benzaldehyde | 3:97 | 98.5:1.5 |

Data sourced from a study on cobalt-catalyzed hydroacylation reactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of Diels-Alder reactions. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (in a normal-electron-demand Diels-Alder reaction). stereoelectronics.orgresearchgate.net The reaction is favored when the lobes of the interacting orbitals with the largest coefficients align to form the new sigma bonds. wikipedia.org

In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich, and the dienophile is electron-poor. researchgate.nettotal-synthesis.com DFT calculations on the reaction of this compound with methyl acrylate indicate that it is a normal-electron-demand reaction. researchgate.netresearchgate.net The presence of an electron-donating group on the diene raises the energy of its HOMO, while an electron-withdrawing group on the dienophile lowers the energy of its LUMO, decreasing the HOMO-LUMO energy gap and accelerating the reaction. stereoelectronics.org

The regioselectivity can be predicted by examining the relative sizes of the orbital coefficients on the terminal carbons of the diene and dienophile. For a 1-substituted diene like this compound, the largest HOMO coefficient is typically at C4. For a dienophile with an electron-withdrawing group, the largest LUMO coefficient is on the carbon atom beta to the substituent. The major regioisomer will be the one formed by the bonding of the atoms with the largest orbital coefficients. This generally leads to the formation of the "ortho" and "para" products. wikipedia.org

Stereoselectivity in this compound Diels-Alder Reactions (Endo/Exo Preference).libretexts.orgresearchgate.net

The Diels-Alder reaction is highly stereoselective, with a general preference for the endo product, as described by the Alder endo rule. wikipedia.org This preference is observed even though the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance. masterorganicchemistry.com

The stereochemical outcome of Diels-Alder reactions can be influenced by the use of catalysts. Lewis acid catalysts, for instance, can enhance the endo selectivity of the reaction. rsc.org In some cases, catalyst control can even be used to favor the formation of specific diastereomers. For example, in the iron-catalyzed [4+4]-cycloaddition of 4-substituted 1,3-dienes, catalyst-controlled access to either cis- or trans-diastereomers has been achieved. nih.gov Enantioselective catalysis of Diels-Alder reactions has also been developed, allowing for the synthesis of chiral products with high enantiomeric excess. nih.gov

The preference for the endo product in Diels-Alder reactions is often explained by the concept of secondary orbital interactions. oregonstate.edumasterorganicchemistry.com In the endo transition state, in addition to the primary orbital interactions that lead to the formation of the new sigma bonds, there can be a favorable interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the central carbons (C2 and C3) of the diene. masterorganicchemistry.comstereoelectronics.org This stabilizing interaction is absent in the exo transition state. masterorganicchemistry.com

These secondary orbital interactions are thought to lower the energy of the endo transition state relative to the exo transition state, leading to the kinetic preference for the endo product. oregonstate.edu However, it is important to note that the role and significance of secondary orbital interactions in determining the endo selectivity have been a subject of debate, with some studies suggesting that other factors, such as closed-shell repulsions and electrostatic interactions, may also play a crucial role. researchgate.net

Mechanistic Pathways of this compound Cycloadditions (Concerted vs. Stepwise)

The cycloaddition reactions of this compound can proceed through either a concerted or a stepwise mechanism, a topic that has been extensively investigated using computational methods like Density Functional Theory (DFT). researchgate.netacs.org The preferred pathway is influenced by the nature of the reactants, particularly the substituents on both the diene and the dienophile. acs.org

In a concerted mechanism, the new sigma bonds are formed in a single transition state, although not necessarily at the same rate. rsc.org A stepwise mechanism, on the other hand, involves the formation of an intermediate, which can be either a diradical or a zwitterion. rsc.org

Studies on the reaction of this compound with dienophiles like dimethyl acetylenedicarboxylate (DMAD) have shown that both concerted and stepwise pathways can be competitive. researchgate.netacs.org While unsubstituted 1,3-butadiene tends to favor a concerted process, the introduction of electron-releasing groups, such as the methyl group in this compound, can favor a stepwise mechanism. researchgate.netacs.org This is attributed to the increased charge-transfer character in the transition state. acs.org

Even when a cycloaddition reaction proceeds through a concerted pathway, the formation of the two new sigma bonds may not be perfectly synchronized. This is known as an asynchronous concerted mechanism. uchile.cl The degree of asynchronicity is influenced by the substitution pattern on both the diene and the dienophile. researchgate.netacs.org

For example, in the Diels-Alder reaction of this compound with methyl acrylate, DFT calculations have indicated transition geometries with a slight degree of asynchronicity. researchgate.net Similarly, in reactions with 2-acetyl-1,4-benzoquinone, a highly asynchronous concerted C-C bond formation process is observed. uchile.cl The presence of electron-withdrawing substituents on the dienophile and electron-releasing substituents on the diene can enhance this asynchronicity. uchile.cl

In cases where the cycloaddition follows a stepwise pathway, the intermediate can be zwitterionic, particularly when there is a significant polar character to the reaction. acs.org The formation of zwitterionic intermediates is favored by polar interactions between the reactants, the presence of substituents that can stabilize ionic centers, and polar reaction environments. nih.gov

For instance, the tin(IV)-catalyzed reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene is proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate. beilstein-journals.org The observed product distribution, including the loss of diene stereointegrity, supports the formation of such an intermediate. beilstein-journals.org While the presence of zwitterionic intermediates has been postulated in various cycloadditions, their direct observation can be challenging, and their existence is often inferred from product studies and computational analysis. nih.govmdpi.com

Sigmatropic Rearrangements of this compound

1,5-Sigmatropic Hydrogen Shifts in this compound

This compound undergoes a researchgate.netunimi.it-sigmatropic hydrogen shift, a type of pericyclic reaction where a hydrogen atom migrates across a π-system. libretexts.org This rearrangement is a common and observable process. For instance, heating (3Z)-5,5,5-trideuterio-1,3-pentadiene leads to the scrambling of deuterium (B1214612) between the C1 and C5 positions, which is indicative of a researchgate.netunimi.it-hydrogen shift. libretexts.org

According to orbital symmetry rules, a thermal researchgate.netunimi.it-sigmatropic rearrangement is predicted to occur via a suprafacial pathway, meaning the hydrogen atom moves along the same face of the π-system. libretexts.org This is in contrast to thermal researchgate.netlibretexts.org-hydrogen shifts, which are generally not observed as they would need to proceed through a strained antarafacial pathway. libretexts.org

Radical Reactions and Their Mechanisms with this compound

The presence of double bonds makes this compound susceptible to attack by various radical species. These reactions are significant in both combustion chemistry and atmospheric processes.

Hydrogen Atom Reactions with this compound

The reaction of hydrogen atoms with this compound is a complex process that can proceed via either addition or abstraction pathways, with addition being the dominant mechanism. nih.govacs.orgresearchgate.net

Hydrogen atoms can add to either the terminal or internal carbon atoms of the this compound molecule. nih.govacs.orgresearchgate.net

Terminal Addition: Addition to a terminal carbon atom (C1 or C4) leads to the formation of resonantly stabilized allylic radicals (2,4-Ċ₅H₉ and 1,3-Ċ₅H₉). nih.govacs.orgresearchgate.net This pathway is more exothermic and generally has a lower activation barrier, making it the kinetically favored route. nih.govacs.orgresearchgate.net

Internal Addition: Addition to an internal carbon atom (C2 or C3) forms less stable radicals (2,5-Ċ₅H₉ and 1,4-Ċ₅H₉). nih.govacs.org

Theoretical studies have shown that the subsequent unimolecular reactions of the resulting Ċ₅H₉ radicals are highly complex, involving a multi-well, multi-channel potential energy surface with various isomerization and decomposition pathways. nih.govacs.orgresearchgate.net

Atmospheric Radical Reactions (Hydroxyl Radical, Ozone)

In the atmosphere, this compound is primarily degraded by reactions with hydroxyl radicals (•OH) and ozone (O₃). nih.govnih.govechemi.com

The reaction with hydroxyl radicals is a significant atmospheric removal process for this compound, with an estimated half-life of about 4 hours. nih.gov The reaction rate exhibits a negative temperature dependence at lower temperatures, indicating that the dominant mechanism is the addition of the •OH radical to the double bonds. acs.orgnih.gov At higher temperatures, typical of combustion environments, hydrogen abstraction becomes the more prevalent pathway. acs.orgnih.gov There are observed differences in reactivity between the cis and trans isomers of this compound at low temperatures, but they show similar reactivity at high temperatures. acs.orgnih.gov

The reaction with ozone is another important atmospheric degradation pathway, with an estimated half-life of approximately 5 hours. nih.gov Ozonolysis involves the 1,3-dipolar cycloaddition of ozone to the double bonds to form an unstable primary ozonide (molozonide). wikipedia.org This intermediate then decomposes to form a carbonyl compound and a Criegee intermediate. wikipedia.org In the case of this compound, reductive ozonolysis would yield formaldehyde (B43269) and acetaldehyde. doubtnut.com The reaction is first-order in both ozone and this compound. researchgate.net

Thermal Decomposition and Pyrolysis Pathways of this compound

When subjected to high temperatures in the absence of oxygen, this compound undergoes thermal decomposition or pyrolysis. wikipedia.orgechemi.com

Unimolecular Reaction Mechanisms of this compound Decomposition

The unimolecular decomposition of this compound is a key process in its high-temperature chemistry. Studies on the very low-pressure pyrolysis (VLPP) of cis-1,3-pentadiene (B74190) between 1002–1235 K have shown that it decomposes through a 1,4-hydrogen elimination, analogous to the decomposition of cis-2-butene. researchgate.net This process involves a six-center transition state. researchgate.net In contrast, theoretical studies suggest that C-H bond dissociation is the dominant unimolecular reaction compared to isomerization reactions. researchgate.netkaust.edu.sa The unimolecular decomposition reactions of this compound are also relevant to the radicals formed during the pyrolysis and oxidation of other hydrocarbons like pentene and cyclopentane. nih.govacs.orgacs.org

Formation of Intermediate Species and Byproducts during this compound Pyrolysis

The pyrolysis of this compound is a byproduct of the high-temperature cracking of petroleum fractions like naphtha and gas oils, leading to a mixture known as C5 pyrolysis gasoline. portfolio-pplus.comucf.edu This mixture contains a variety of unsaturated hydrocarbons.

During pyrolysis, a complex array of intermediate species and byproducts are formed. The pyrolysis of pentene isomers, which can produce this compound, yields major products such as methane, ethane, ethylene (B1197577), acetylene, propene, 1-butene, and 1,3-butadiene. osti.gov H-atom abstraction from 1-pentene (B89616) can produce a radical that dissociates into 1,3-butadiene and a methyl radical. osti.gov The pyrolysis of other materials, like plastics, can also yield this compound as a byproduct. researchgate.net The complex mixture resulting from pyrolysis can also include isoprene (B109036) and cyclopentadiene (B3395910). portfolio-pplus.com

Isomerization Mechanisms of this compound

The isomerization of this compound involves the interconversion between its various isomers, a process that can be prompted by thermal, photochemical, or catalytic means. These reactions are significant in both industrial applications, such as polymerization, and in fundamental studies of chemical reactivity. The mechanisms underlying these isomerizations can vary, leading to different product distributions and stereochemical outcomes.

Catalytic isomerization of this compound has been achieved using various transition metal catalysts. For instance, cobalt-based catalysts can facilitate the geometrical isomerization between cis- and trans-1,3-pentadiene. rsc.org One proposed mechanism involves the dissociation of the diolefin through the loss of a hydrogen atom from the methyl group, followed by a 1:5-hydrogen transfer. rsc.org In other cobalt-mediated systems, particularly those with large-bite angle ligands, an unusual isomerization from (E/Z)-mixtures to nearly pure Z-isomers occurs. This is thought to proceed through an intramolecular hydride addition to form an η⁴-diene complex, which then undergoes π–σ–π isomerization of an intermediate cobalt-allyl species. nih.govacs.org

Thermal isomerization of this compound has been studied under various conditions. At high temperatures (1000–1150°K), the unimolecular cis-trans isomerization occurs in the gas phase. researchgate.net Theoretical and experimental studies have also explored the photochemical isomerization of this compound. Direct excitation can lead to cis-trans photoisomerization. oup.com The quantum yields for geometrical isomerization and cyclization of cis- and trans-1,3-pentadiene can differ depending on the excitation wavelength, which is attributed to changes in the vibrational relaxation pathways on the excited state potential energy surface. researchgate.net

The interconversion between this compound isomers is also a key factor in polymerization reactions. For example, in the cationic polymerization of this compound initiated by aluminum chloride (AlCl₃) in a nonpolar solvent, the initial composition of cis and trans isomers significantly affects the reaction, with the cis isomer promoting cross-linking and double bond isomerization. researchgate.net Similarly, in anionic polymerization, the reaction kinetics and polymer structure are highly dependent on whether the starting monomer is the (E) or (Z) isomer. researchgate.net

Interconversion between this compound Isomers and Relative Stabilities

The interconversion between the isomers of this compound, primarily the cis (Z) and trans (E) geometrical isomers, as well as their s-cis and s-trans conformers, is a fundamental aspect of its chemistry. The relative stabilities of these isomers dictate the equilibrium position of isomerization reactions.

The trans isomer of this compound is generally more stable than the cis isomer. libretexts.orglibretexts.org This increased stability is attributed to reduced steric hindrance. libretexts.org The stability of conjugated dienes like this compound compared to isolated dienes such as 1,4-pentadiene (B1346968) can be demonstrated by their heats of hydrogenation; conjugated dienes have a lower heat of hydrogenation, indicating greater stability. libretexts.orgchemistrysteps.com

The interconversion between s-cis and s-trans conformations occurs through rotation around the central single bond. libretexts.orglibretexts.orgchemistrysteps.com The s-trans conformer is more stable than the s-cis conformer due to less steric interaction. libretexts.orglibretexts.org Despite the higher stability of the s-trans conformer, the s-cis conformer is crucial for reactions like the Diels-Alder cycloaddition. libretexts.orglibretexts.org

The equilibrium between cis- and trans-1,3-pentadiene can be influenced by catalysts. For example, iodine can be used as a catalyst for the geometric isomerization in the liquid phase. ucf.edu Anionic isomerization using potassium tert-butoxide has also been shown to yield a product mixture with a high percentage of the trans isomer, approaching the theoretical equilibrium concentration. ucf.edu

Theoretical calculations provide further insight into the relative energies of the different conformers. For instance, for 2-methyl-1,3-pentadiene (B74102), a substituted pentadiene, molecular mechanics (MMX) calculations indicate that the planar s-trans conformation is the most stable for the E isomer, while s-cis conformations are predicted to be most stable for the Z isomer. cdnsciencepub.com

The table below summarizes the relative stabilities of different this compound isomers and related compounds based on computational and experimental data.

Polymerization Science of 1,3 Pentadiene

Cationic Polymerization of 1,3-Pentadiene (B166810)

The cationic polymerization of this compound is a complex process influenced by numerous factors, including the initiating system, reaction conditions, and the presence of side reactions. This field has been the subject of extensive research to understand and control the polymerization process to produce polymers with desired properties.

Kinetic and Mechanistic Studies of Cationic this compound Polymerization

Kinetic studies of the cationic polymerization of this compound have been conducted to determine key parameters such as the rate constants for chain propagation and the concentration of active species. One method involves using a deuterium-containing initiator to track the polymerization process. researchgate.net It has been observed that the highest rate of oligomerization occurs at the initial stage of the reaction, with the rate significantly decreasing as the oligomer yield increases. researchgate.net

The mechanism of cationic polymerization of this compound is intricate and involves several simultaneous reactions. The initiation process can occur through a direct initiation mechanism, as demonstrated by experiments using 2,6-di-tert-butylpyridine (B51100) (DtBP). researchgate.net While a cocatalytic mechanism may exist to a small extent, direct initiation is considered the major pathway. researchgate.net The polymerization proceeds via carbocationic intermediates, which are susceptible to various side reactions that affect the final polymer structure and properties.

Influence of Initiating Systems and Co-catalysts on Polymerization

The choice of the initiating system and co-catalyst significantly impacts the cationic polymerization of this compound. Various Lewis acids have been employed as co-initiators, with titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) being common choices. zendy.iorsc.org

Catalytic systems based on titanium tetrachloride, often in combination with a carboxylic acid, have shown notable activity. researchgate.net For instance, the TiCl₄-trifluoroacetic acid or deuterated trifluoroacetic acid system is highly active in this compound polymerization. researchgate.net The combination of trimethylsilyl (B98337) chloride (TMSCl) with TiCl₄ has also been shown to be an efficient initiating system, greatly increasing the polymer yield. epa.gov However, the addition of TMSCl can lead to a decrease in the polymer's molecular weight. epa.gov

Zinc halides (ZnCl₂, ZnBr₂) have been explored as co-initiators in combination with initiators like hydrochloric acid, tert-butyl chloride, or trichloroacetic acid. zendy.io These systems have been successful in producing fully soluble, low molecular weight poly(this compound)s with a relatively narrow molecular weight distribution. zendy.io

The use of ethers as electron donors in conjunction with Lewis acids like AlCl₃ can influence the polymerization by interacting with the Lewis acid or the propagating carbocation. sciengine.com This interaction can help to stabilize the carbocation and reduce side reactions. sciengine.com For example, adding diphenyl ether to a TMSCl/TiCl₄ initiating system can increase both the yield and molecular weight of the resulting polymer. epa.gov

The Gustavson complex (AlCl₂·xylene·0.5HCl) has also been utilized for the polymerization of this compound, demonstrating the potential for controlling the molecular characteristics of the polymer. researchgate.net

Table 1: Effect of Ethers on Polymerization Initiated by AlCl₃ Conditions: [PD] = 2 mol/L; [AlCl₃] = [ether] = 4 x 10⁻³ mol/L; solvent, n-hexane; reaction temperature, 30°C; time, 4 h.

| Ether | Total Yield (%) | Soluble Yield (%) | Gel (%) |

|---|---|---|---|

| None | 85.0 | 35.0 | 50.0 |

| Ethyl ether (Et₂O) | 45.0 | 45.0 | 0 |

| Isopropyl ether (i-Pr₂O) | 30.0 | 30.0 | 0 |

| Phenyl ether (Ph₂O) | 70.0 | 70.0 | 0 |

| Tetrahydrofuran (B95107) (THF) | 5.0 | 5.0 | 0 |

| Dioxolane (DOX) | 2.0 | 2.0 | 0 |

Data sourced from Peng et al. (1997) sciengine.com

Control of Poly-1,3-pentadiene Microstructure (e.g., 1,4-trans-, 1,2-trans-units)

The microstructure of poly-1,3-pentadiene, specifically the content of different isomeric units like 1,4-trans and 1,2-trans, is a critical factor determining the polymer's properties. Research has shown that the polymer chain of poly-1,3-pentadiene synthesized via cationic polymerization consists mainly of 1,4-trans- and 1,2-trans-units. researchgate.net

Studies using a CF₃COOD/TiCl₄ initiating system revealed that the first monomer unit has a considerably higher content of trans-1,2-structures compared to trans-1,4-structures. researchgate.net However, for the polymer chain as a whole, the content of trans-1,4-units is substantially higher than that of trans-1,2-units. researchgate.net The microstructure of poly(this compound) synthesized with a tBuCl/TiCl₄ initiating system contains only homo and mixed dyads with trans-1,4-, trans-1,2-, and cis-1,2-structures, with a complete absence of cis-1,4- and 3,4-units. researchgate.net

The introduction of a modifier, such as diisopropyl ether, into the catalytic system can lead to completely soluble this compound polymers. researchgate.net The nature of the electron donor used can also tune the microstructure; for instance, ethyl acetate (B1210297) was found to increase polymer isomerization, while dimethyl phthalate (B1215562) increased polymer cyclization. researchgate.net Weak Lewis acids like zinc halides have been shown to produce polymers with a microstructure similar to those prepared with TiCl₄ as a co-initiator. zendy.ioacs.org

Regulation of Molecular Weight and Polydispersity in Cationic Polymerization

Controlling the molecular weight and polydispersity (Mw/Mn) of poly-1,3-pentadiene in cationic polymerization is challenging due to the prevalence of side reactions. Polymers synthesized with catalytic systems like TiCl₄-trifluoroacetic acid are often characterized by a relatively low number-average molecular weight (Mn) that changes slightly with increasing monomer conversion, while the weight-average molecular weight (Mw) increases substantially. researchgate.netresearchgate.net This indicates a broadening of the molecular weight distribution as the polymerization progresses.

The use of certain initiating systems can help in achieving better control. For example, initiating systems based on zinc halides have been shown to produce low molecular weight (Mn = 1000–3000 g/mol ) poly(this compound)s with a relatively narrow molecular weight distribution (Mw/Mn < 2.0). zendy.io

The concentration of the catalyst and monomer also plays a crucial role. When polymerization is performed with the Gustavson complex, increasing the initial monomer concentration leads to a significant growth in Mw and polydispersity, while Mn remains relatively unchanged. researchgate.net The introduction of proton-donor compounds like trichloroacetic acid or water into this system can lead to a decrease in the average molecular weights and polydispersity of the polymer. researchgate.net

Table 2: Molecular Characteristics of Poly-1,3-pentadiene with Gustavson Complex Conditions: 20°C, methylene (B1212753) chloride, [AlCl₃] = 5.0 × 10⁻³ M

| [C₅H₈], M | Polymerization time, min | Monomer conversion, wt % | Mₙ × 10⁻³ | Mₙ × 10⁻³ | Mₙ/Mₙ |

|---|---|---|---|---|---|

| 2.0 | 5 | 63.7 | 4.8 | 20.2 | 4.2 |

| 2.0 | 10 | 88.4 | 5.0 | 35.5 | 7.1 |

| 2.0 | 60 | 97.3 | 5.3 | 55.7 | 10.5 |

| 4.0 | 5 | 55.2 | 5.1 | 49.0 | 9.6 |

| 4.0 | 10 | 84.2 | 5.2 | 84.8 | 16.3 |

| 4.0 | 60 | 93.8 | 5.3 | 128.8 | 24.3 |

Data sourced from Rozentsvet et al. (2011) researchgate.net

Chain Transfer and Cyclization Reactions in Cationic this compound Polymerization

Chain transfer and cyclization are significant side reactions in the cationic polymerization of this compound, affecting the polymer's structure and properties.

Chain Transfer: Chain transfer to the monomer is a prominent reaction, occurring even in the early stages of polymerization. researchgate.net This leads to the formation of polymers with lower molecular weights than theoretically expected. Chain transfer to the polymer is also a significant factor, leading to branched polymers and an increase in the high molecular weight fraction of the polymer. researchgate.net The probability of chain transfer to the polymer increases with a higher polymer concentration in the reaction mixture. researchgate.net The intensity of this reaction is also influenced by the acidity of the Lewis acid used, with stronger acids leading to more chain transfer. researchgate.net The use of a chain transfer agent like methyl-2-butene-2 can help to eliminate double bond isomerization. acs.org

Cyclization: Cyclization is another side reaction that leads to a reduction in the unsaturation of the final polymer. researchgate.net However, studies have shown that the reduced unsaturation in poly-1,3-pentadiene synthesized via cationic polymerization is primarily due to chain transfer to the polymer and not the formation of six-membered cyclic structures through cyclization. researchgate.netresearchgate.net Cyclization can be influenced by reaction conditions; it can be significantly decreased at high monomer concentrations. acs.org Research on the cyclization process during polymerization with AlCl₃ indicates it occurs mainly through intramolecular chain transfer. gfzxb.org In contrast, with (CF₃SO₃)₃Al, cyclization is primarily induced by protonic initiation, occurring on the double bonds of the lateral groups of 1,2-units. gfzxb.org The degree of cyclization, denoted as aH, increases with increasing polymerization temperature. asianpubs.org

Anionic Polymerization of this compound

Anionic polymerization offers an alternative route to synthesize poly-1,3-pentadiene, often providing better control over the polymer's molecular weight and microstructure compared to cationic methods. This technique typically involves the use of an anionic initiator, such as an organolithium compound, in an inert atmosphere. wipo.int

The polymerization of (E)-1,3-pentadiene (EP) with n-butyllithium (n-BuLi) in toluene (B28343) has been shown to proceed successfully, achieving complete monomer conversion. rsc.org The resulting poly(EP) exhibits predicted molecular weights and a narrow molecular weight distribution (Đ ≤ 1.15). rsc.orgresearchgate.net In contrast, the polymerization of (Z)-1,3-pentadiene (ZP) under similar conditions can result in a broader molecular weight distribution, which can be narrowed by the addition of a polar additive like tetrahydrofuran (THF). rsc.orgresearchgate.net

The microstructure of anionically polymerized poly-1,3-pentadiene consists of 1,4-addition and 1,2-addition units, with no evidence of 3,4-addition units. rsc.orgresearchgate.net The living nature of this polymerization has been confirmed through kinetic studies and the successful synthesis of well-controlled diblock copolymers with monomers like methyl methacrylate (B99206) (MMA) and 2-vinylpyridine (B74390) (2VP). researchgate.netrsc.org

Anionic polymerization can also be utilized to create more complex polymer architectures, such as terpolymers. For instance, the living anionic terpolymerization of this compound with styrene (B11656) and 1,1-diphenylethylene (B42955) has been reported, yielding terpolymers with alternating structures. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1-diphenylethylene |

| 1,2-vinylpyridine |

| This compound |

| 2,6-di-tert-butylpyridine |

| Aluminum chloride |

| n-butyllithium |

| Diisopropyl ether |

| Dimethyl phthalate |

| Diphenyl ether |

| Dioxolane |

| Ethyl acetate |

| Ethyl ether |

| Hydrochloric acid |

| Isopropyl ether |

| Methyl methacrylate |

| methyl-2-butene-2 |

| Phenyl ether |

| Styrene |

| tert-butyl chloride |

| Tetrahydrofuran |

| Titanium tetrachloride |

| Toluene |

| Trichloroacetic acid |

| Trifluoroacetic acid |

| Trimethylsilyl chloride |

| Zinc bromide |

| Zinc chloride |

| (CF₃SO₃)₃Al |

Living Anionic Polymerization of this compound

Living anionic polymerization of this compound, particularly the (E)-isomer (also known as trans-1,3-pentadiene), has been successfully achieved using organolithium initiators in nonpolar solvents. researchgate.netrsc.org This process allows for the synthesis of polypentadienes with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, Đ ≤ 1.15), which is a hallmark of a living polymerization. rsc.orgresearchgate.net The (E)-isomer of this compound undergoes living anionic polymerization to produce polymers with predictable molecular weights and narrow molecular weight distributions (1.05 ≤ Đ ≤ 1.09). researchgate.net In contrast, the anionic polymerization of the (Z)-isomer (cis-1,3-pentadiene) is less controlled, often resulting in polymers with broader molecular weight distributions. researchgate.netrsc.org However, the addition of polar additives can improve the control over the polymerization of the (Z)-isomer. researchgate.netrsc.org The living nature of the polymerization of the (E)-isomer has been further demonstrated through the successful synthesis of well-controlled diblock copolymers, such as poly(E-1,3-pentadiene)-b-poly(methyl methacrylate) and poly(E-1,3-pentadiene)-b-poly(2-vinylpyridine). rsc.org

Kinetics and Activation Energy in Anionic this compound Polymerization

Kinetic studies of the anionic polymerization of this compound isomers have revealed significant differences in their reactivity. The apparent activation energy for the anionic polymerization of (E)-1,3-pentadiene initiated by n-butyllithium in cyclohexane (B81311) has been determined to be 86.17 ± 2.93 kJ/mol. researchgate.netresearchgate.net This value is notably higher than that for the (Z)-isomer, which is 59.03 kJ/mol, indicating that the (E)-isomer is less reactive in anionic polymerization. researchgate.netresearchgate.net For comparison, the apparent activation energy for the polymerization of isoprene (B109036) under similar conditions is approximately 80 kJ/mol. researchgate.net In coordination polymerization using a CpTiCl₃−MAO catalyst system, the apparent activation energy for (E)-1,3-pentadiene polymerization was found to be 13.1 kcal/mol (approximately 54.8 kJ/mol). acs.org

Development of Poly-1,3-pentadiene Microstructure (e.g., trans-1,4, 1,2-structure)

The microstructure of poly-1,3-pentadiene synthesized via anionic polymerization is predominantly a mix of 1,4- and 1,2-addition units, with no evidence of 3,4-addition. rsc.orgrsc.org In nonpolar solvents, the polymerization of (E)-1,3-pentadiene yields a polymer where the trans-1,4 structure is the major component, and the proportion of the 1,2-structure is relatively consistent. researchgate.net The microstructure is significantly influenced by the solvent and the presence of polar additives. researchgate.net For instance, the use of polar solvents or additives tends to increase the proportion of 1,2-units. researchgate.netresearchgate.net

Role of Solvent Polarity and Additives in Anionic Polymerization

Solvent polarity and the use of additives play a crucial role in controlling the anionic polymerization of this compound. In nonpolar solvents like cyclohexane or toluene, the polymerization of the (E)-isomer proceeds in a living manner. researchgate.netrsc.org However, for the less reactive (Z)-isomer, the polymerization is not as well-controlled, leading to polymers with broad molecular weight distributions (Đ values up to 1.55). rsc.orgrsc.org The addition of polar additives, such as tetrahydrofuran (THF) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), can significantly improve the polymerization of the (Z)-isomer, leading to narrower molecular weight distributions (Đ as low as 1.16). researchgate.netrsc.org These additives are thought to form looser ion pairs, which increases the initiation reactivity. rsc.org The microstructure of the resulting polymer is also heavily dependent on these factors, with polar conditions generally favoring the formation of 1,2-vinyl units. researchgate.netresearchgate.net

Zwitterionic Intermediates in this compound Anionic Polymerization Mechanisms

The mechanism of anionic polymerization of this compound has been proposed to involve zwitterionic intermediates. researchgate.netmdpi.com This is particularly relevant in the context of copolymerization with monomers like styrene and 1,1-diphenylethylene, where the formation of A/B/C zwitterions can lead to alternating terpolymers. mdpi.comresearchgate.net An allylic-methylene zwitterionic intermediate mechanism has also been proposed to explain the formation of the polymer and rationalize the observed results in the homopolymerization of (E)-1,3-pentadiene. researchgate.netresearchgate.net These zwitterionic intermediates are thought to play a key role in the "bond-forming initiation" theory that has been applied to interpret the polymerization behavior. mdpi.com

Coordination Polymerization of this compound (Transition Metal and Lanthanide Catalysis)

Coordination polymerization, utilizing transition metal and lanthanide-based catalysts, offers a powerful method for controlling the stereochemistry of poly-1,3-pentadiene. giulionatta.itru.nl Unlike anionic polymerization, which typically yields atactic polymers, coordination catalysts can produce highly stereoregular polymers with specific microstructures. giulionatta.it

Stereospecific Polymerization of this compound (e.g., Cis-1,4 Isotactic, Cis-1,4 Syndiotactic, Trans-1,4 Isotactic, 1,2 Syndiotactic)

The stereospecific polymerization of this compound has yielded several distinct crystalline polymers, a feat not achievable through other polymerization methods. The unique structure of the this compound monomer allows for a greater number of stereoisomers compared to butadiene or isoprene. giulionatta.it

Cis-1,4 Isotactic Polypentadiene : This polymer has been synthesized using homogeneous catalyst systems composed of an aluminum alkyl chloride and a cobalt compound, as well as with systems based on aluminum trialkyls and titanium tetraalkoxides. giulionatta.itacs.org Neodymium-based catalysts have also been employed to produce highly stereoregular cis-1,4-isotactic polypentadiene. researchgate.net Furthermore, living isospecific-cis-1,4-polymerization has been achieved using cationic half-sandwich scandium catalysts. rsc.org

Cis-1,4 Syndiotactic Polypentadiene : The synthesis of this stereoisomer is achieved using homogeneous catalysts prepared from an aluminum trialkyl and a titanium alkoxide. giulionatta.itacs.org For instance, catalysts made from Al(C₂H₅)₂Cl and a Lewis base like thiophene (B33073) or pyridine (B92270) can reliably produce cis-1,4 syndiotactic polypentadiene. giulionatta.it

Trans-1,4 Isotactic Polypentadiene : This highly crystalline polymer can be obtained through the polymerization of trans-1,3-pentadiene included in perhydrotriphenylene, initiated by high-energy radiation. iupac.org Heterogeneous catalysts based on vanadium compounds, such as Al(C₂H₅)₃–VCl₃, are also effective in producing trans-1,4 isotactic polypentadiene. iupac.org More recently, a C₅H₅-ligated yttrium catalyst has been reported for the isospecific trans-1,4-selective living polymerization of (E)-1,3-pentadiene. researchgate.net

1,2 Syndiotactic Polypentadiene : A change in stereospecificity with temperature was observed in the polymerization of (Z)-1,3-pentadiene using a CpTiCl₃-MAO catalyst system, yielding a crystalline 1,2 syndiotactic polymer at -20°C. researchgate.net

The ability to generate these distinct stereoregular structures underscores the versatility and precision of coordination catalysis in the polymerization of this compound.

Table of Data: Activation Energies in this compound Polymerization

| Polymerization Type | Monomer Isomer | Catalyst System | Solvent | Activation Energy (kJ/mol) |

| Anionic | (E)-1,3-pentadiene | n-Butyllithium | Cyclohexane | 86.17 ± 2.93 |

| Anionic | (Z)-1,3-pentadiene | n-Butyllithium | Not specified | 59.03 |

| Coordination | (E)-1,3-pentadiene | CpTiCl₃−MAO | Not specified | ~54.8 (13.1 kcal/mol) |

Table of Data: Stereospecific Polymerization of this compound

| Polymer Microstructure | Catalyst System |

| Cis-1,4 Isotactic | Aluminum alkyl chloride + Cobalt compound |

| Cis-1,4 Isotactic | Aluminum trialkyl + Titanium tetraalkoxide |

| Cis-1,4 Isotactic | Neodymium-based catalysts |

| Cis-1,4 Isotactic | Cationic half-sandwich scandium catalysts |

| Cis-1,4 Syndiotactic | Aluminum trialkyl + Titanium alkoxide |

| Cis-1,4 Syndiotactic | Al(C₂H₅)₂Cl + Lewis base (e.g., thiophene) |

| Trans-1,4 Isotactic | Radiation-initiated in perhydrotriphenylene |

| Trans-1,4 Isotactic | Al(C₂H₅)₃–VCl₃ |

| Trans-1,4 Isotactic | C₅H₅-ligated yttrium catalyst |

| 1,2 Syndiotactic | CpTiCl₃-MAO (at -20°C with (Z)-isomer) |

Living Polymerization of this compound via Coordination Catalysis

Living polymerization is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers. In the context of this compound, achieving living polymerization through coordination catalysis has been a significant area of research.

Cationic half-sandwich scandium catalysts have been shown to facilitate the living, isospecific-cis-1,4-polymerization of (E)-1,3-pentadiene. nih.govrsc.org This system provides excellent control over the polymerization process, enabling the synthesis of polymers with predetermined characteristics. Similarly, a C₅H₅-ligated yttrium catalyst has been utilized for the isospecific trans-1,4-selective living polymerization of (E)-1,3-pentadiene. researchgate.net

Anionic polymerization of (E)-1,3-pentadiene (EP) using n-butyllithium as an initiator in a nonpolar solvent has also demonstrated living characteristics. researchgate.netresearchgate.net This process yields polymers with predictable molecular weights and narrow molecular weight distributions (Đ ≤ 1.15). rsc.org The living nature of this polymerization was further confirmed by the successful sequential copolymerization with monomers like methyl methacrylate (MMA) and 2-vinylpyridine (2VP), leading to the formation of well-controlled diblock copolymers. rsc.org In contrast, the anionic polymerization of the (Z)-1,3-pentadiene (ZP) isomer under similar conditions is not living, although the addition of a polar additive like tetrahydrofuran (THF) can improve the control over the molecular weight distribution. researchgate.netrsc.org

The ability to perform living polymerization of this compound opens up possibilities for creating advanced materials. For example, the synthesis of thermoplastic elastomers with polypentadiene as a potential elastomeric middle block has been suggested, owing to the low glass transition temperatures of the resulting polymers. researchgate.net

Copolymerization and Terpolymerization Studies with this compound

The incorporation of this compound into copolymers and terpolymers allows for the modification of material properties by combining the characteristics of different monomers.

Studies have been conducted on the copolymerization of this compound isomers with various comonomers. For instance, the cis and trans isomers of this compound have been copolymerized with acrylonitrile (B1666552) using free radical initiators. researchgate.net The copolymerization with maleic anhydride (B1165640) in the presence of a peroxide catalyst yields equimolar, alternating copolymers where the pentadiene units have a cis-1,4 configuration. tandfonline.com When copolymerized with acrylonitrile in the presence of ethyl aluminum sesquichloride, alternating copolymers with trans-1,4 pentadiene units are formed. tandfonline.com

Titanium [OSSO]-type catalysts activated by MAO have been used to synthesize random binary copolymers of styrene and this compound over a wide range of compositions. rsc.org The resulting copolymers show an increase in glass transition temperature (Tg) with increasing styrene content. rsc.org

Living anionic terpolymerization of this compound with styrene and 1,1-diphenylethylene has been achieved, producing terpolymers with alternating sequences. mdpi.comresearchgate.netresearchgate.net This "this compound-assistant" approach allows for the creation of novel resins with controlled molecular weights and narrow composition distributions. mdpi.com The thermal properties, specifically the glass transition temperature, are highly sensitive to the terpolymer composition. mdpi.com

Block copolymers, which consist of long sequences (blocks) of different monomers, are a particularly interesting class of materials often exhibiting unique phase-separated morphologies and properties like thermoplastic elastomeric behavior. The ability to perform living polymerization of this compound is a key enabler for the synthesis of well-defined block copolymers.

The living nature of the anionic polymerization of (E)-1,3-pentadiene (poly(EP)) has been exploited to create diblock copolymers. Sequential addition of monomers such as methyl methacrylate (MMA) or 2-vinylpyridine (2VP) to the living poly(EP) chains has resulted in the successful synthesis of poly(EP)-b-poly(MMA) and poly(EP)-b-poly(2VP) with controlled structures. rsc.org

Furthermore, the living isospecific-cis-1,4-polymerization of (E)-1,3-pentadiene with half-sandwich scandium catalysts has been extended to the block copolymerization with 1,3-butadiene (B125203), demonstrating the versatility of this catalytic system. nih.govrsc.org In another study, the carbocationic polymerization of 2,4-dimethyl-1,3-pentadiene (B89641) (DMPD) with isobutylene (B52900) (IB) was investigated. However, instead of random copolymers, the results indicated the formation of poly(DMPD-b-IB) block copolymers due to the much higher reactivity of DMPD compared to IB under the reaction conditions. figshare.com

Compositional Control and Sequence Distribution in Copolymers

The composition and sequence distribution of monomer units within a copolymer chain are critical factors that dictate the final properties of the material. In the case of this compound copolymers, this control is primarily achieved by manipulating the reactivity ratios of the comonomers and the polymerization conditions. The reactivity ratios, denoted as r1 and r2, describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (r1) versus the other comonomer (r2). open.edu

The Alfrey-Price Q-e scheme, which assigns parameters for reactivity (Q) and polarity (e) to monomers, further elucidates the behavior of this compound isomers in copolymerization. For trans-1,3-pentadiene, the calculated values were Q = 0.56 and e = -0.97. For the cis-isomer, the values were Q = 1.215 and e = -1.055. researchgate.net

In cationic copolymerization, such as with isobutene, the reactivity ratios also demonstrate significant differences between the pentadiene isomers. At -55°C, the reactivity ratios for the copolymerization of isobutene (1) with cis-1,3-pentadiene (B74190) (2) were r1,2 = 5.0, while with trans-1,3-pentadiene (3) they were r1,3 = 2.3. researchgate.net

Living anionic terpolymerization provides another route for controlling sequence distribution. In the terpolymerization of this compound (PD), styrene (St), and 1,1-diphenylethylene (DPE), a variety of sequence distributions can be achieved. mdpi.comresearchgate.net The kinetic parameters and resulting microstructure are highly dependent on the comonomer feed ratio. mdpi.comresearchgate.net For instance, in an A/B copolymerization where "A" is the St/PD zwitterion and "B" is the DPE/PD zwitterion, the absence of a homopolymer sequence of PD and the random or alternating distribution of styrene monomers can be confirmed by ¹H NMR spectroscopy. mdpi.com The inability of DPE to homopolymerize contributes to the formation of unique and controlled sequence distributions within the terpolymer chain. mdpi.com

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Polymerization Type | Comment |

|---|---|---|---|---|---|

| Acrylonitrile | trans-1,3-Pentadiene | 0.079 | 0.114 | Free Radical (Bulk) | Strong alternating tendency. researchgate.net |

| Acrylonitrile | cis-1,3-Pentadiene | 0.033 | 0.188 | Free Radical (Bulk) | Strong alternating tendency. researchgate.net |

| Isobutene | cis-1,3-Pentadiene | 5.0 | - | Cationic | - researchgate.net |

| Isobutene | trans-1,3-Pentadiene | 2.3 | - | Cationic | - researchgate.net |

Influence of this compound Monomer Isomerism (E/Z isomers) on Polymerization Characteristics

The geometric isomerism of the this compound monomer, existing as trans (E) and cis (Z) forms, profoundly influences its polymerization behavior and the resulting polymer microstructure. The two isomers exhibit different reactivities and can lead to polymers with distinct stereochemical structures, depending on the catalyst system and polymerization method employed. researchgate.netresearchgate.netgiulionatta.it

In free-radical copolymerization with acrylonitrile, the cis isomer of this compound reacts more rapidly than the trans isomer. researchgate.net In anionic polymerization initiated by n-butyllithium, a significant difference in kinetics is also observed. The activation energy for the anionic polymerization of (E)-1,3-pentadiene (EP) was found to be 86.17 kJ/mol, which is substantially higher than the 59.03 kJ/mol calculated for the (Z)-1,3-pentadiene (ZP) isomer. researchgate.net This indicates that the trans isomer has a higher energy barrier to polymerization under these conditions. researchgate.net Consequently, the polymerization of the E-isomer proceeds in a living manner, yielding polymers with controlled molecular weights and narrow distributions (Đ ≤ 1.09), whereas the Z-isomer polymerization is less controlled. researchgate.netrsc.org

The choice of catalyst system is crucial in dictating the stereochemical outcome of the polymerization of pentadiene isomers. For example, with certain cobalt-based catalysts in benzene, only the trans isomer of this compound polymerizes to yield syndiotactic cis-1,4-polypentadiene, while the cis isomer does not produce any solid polymer. giulionatta.it Conversely, using specific neodymium-based catalysts, (E)-1,3-pentadiene can be polymerized to isotactic cis-1,4 polymers. researchgate.netnih.gov

The polymerization of the trans-isomer of this compound can yield different crystalline cis-1,4 polymers depending on the catalyst. acs.orggiulionatta.itacs.org

Isotactic cis-1,4-polypentadiene is obtained using homogeneous catalyst systems composed of an aluminum alkyl chloride and a cobalt compound. acs.orggiulionatta.itacs.org

Syndiotactic cis-1,4-polypentadiene is formed using homogeneous systems of an aluminum trialkyl and a titanium alkoxide. acs.orggiulionatta.itacs.org

The crude polymerization products from the cis-isomer using a Ti(O-n-C4H9)4-Al(C2H5)3 system also have a high cis-1,4 unit content (around 75%), but they are typically amorphous upon initial examination. giulionatta.it However, fractionation can isolate portions with a low degree of isotactic-type crystallinity. giulionatta.it This demonstrates that while both isomers can produce cis-1,4 structures, their ability to form highly stereoregular, crystalline polymers is heavily dependent on the interplay between the monomer's geometry and the catalyst's coordination mechanism. giulionatta.itiupac.org

| Isomer | Polymerization Method | Activation Energy (kJ/mol) | Key Characteristics |

|---|---|---|---|

| (E)-1,3-Pentadiene | Anionic (n-BuLi) | 86.17 | Undergoes living polymerization; produces polymers with controlled molecular weight and narrow distribution. researchgate.net |

| (Z)-1,3-Pentadiene | Anionic (n-BuLi) | 59.03 | Lower activation energy but less controlled polymerization compared to the E-isomer. researchgate.net |

Structure-Property Relationships in Polypentadienes (focused on microstructure impact)

The microstructure of polypentadiene—encompassing the arrangement of monomer units (cis-1,4, trans-1,4, 1,2) and their tacticity (isotactic, syndiotactic, atactic)—is the fundamental determinant of its macroscopic physical and mechanical properties. giulionatta.itresearchgate.net The presence of an asymmetric carbon atom in each 1,4-enchained unit allows for a greater number of possible stereoisomers compared to polybutadiene (B167195) or polyisoprene, leading to a wide range of potential material properties. giulionatta.it

Crystallinity and Thermal Properties: The stereoregularity of the polymer chain directly correlates with its ability to crystallize.

trans-1,4 isotactic polypentadiene is a crystalline polymer. giulionatta.it

cis-1,4 isotactic polypentadiene and cis-1,4 syndiotactic polypentadiene are also crystalline polymers, obtained from the polymerization of the trans-monomer with specific catalyst systems. acs.orggiulionatta.it

trans-1,2 syndiotactic polypentadiene , produced using a CoCl₂(PⁱPrPh₂)₂−MAO system, is a crystalline material with a high melting point of 168 °C. acs.org

The glass transition temperature (Tg) is highly sensitive to the polymer's microstructure. For instance, hydrogenated, perfectly alternating ethylene (B1197577)/propylene (B89431) copolymers derived from stereoregular polypentadienes exhibit very low glass transition temperatures, although they are amorphous despite their high stereoregularity. mdpi.com In a study of butadiene-pentadiene copolymers, the transition and melting temperatures were observed to decrease as the pentadiene content increased. researchgate.net Generally, a higher content of flexible cis-1,4 units leads to a lower Tg, which is desirable for applications requiring good low-temperature flexibility. colab.wsacs.org For example, high cis-1,4 polybutadiene can have a Tg as low as -101 °C to -107.4 °C. colab.wsresearchgate.net Conversely, increasing the content of 1,2-vinyl units, which introduces pendant side groups, tends to increase the Tg. researchgate.netconicet.gov.ar

Mechanical Properties: The mechanical behavior of polypentadiene is strongly linked to its microstructure and crystallinity. Vulcanized syndiotactic polypentadiene with a cis-1,4 content ranging from 48.4% to 83.2% has been shown to exhibit good mechanical properties, making it a viable synthetic rubber. researchgate.net Elastomers derived from butadiene-pentadiene copolymers that can crystallize upon stretching show good performance characteristics. researchgate.net High cis-1,4 polybutadiene elastomers are known for their excellent mechanical properties, with tensile strengths reaching up to 1.89 MPa and elongations of 1100%. colab.ws In contrast, amorphous, alternating ethylene/propylene copolymers derived from highly stereoregular polypentadienes show low mechanical properties. mdpi.com

| Polypentadiene Microstructure | Crystallinity | Glass Transition Temp. (Tg) | Key Mechanical Properties |

|---|---|---|---|

| cis-1,4 Isotactic | Crystalline giulionatta.it | Low mdpi.com | Hydrogenated form is amorphous with low mechanical strength. mdpi.com |

| cis-1,4 Syndiotactic | Crystalline giulionatta.it | Low mdpi.com | Vulcanizates show good mechanical properties. researchgate.net Hydrogenated form is amorphous with low mechanical strength. mdpi.com |

| trans-1,4 Isotactic | Crystalline giulionatta.it | - | - |

| trans-1,2 Syndiotactic | Crystalline (Tm = 168 °C) acs.org | - | - |

| High cis-1,4 Content | Can be crystalline colab.ws | Very low (e.g., -101 °C for cis-HTPB) colab.ws | Excellent elasticity and tensile strength (up to 1.89 MPa). colab.ws |

Computational and Theoretical Studies of 1,3 Pentadiene

Quantum Chemical Calculations of 1,3-Pentadiene (B166810)

Quantum chemical calculations have been instrumental in elucidating the intricate details of this compound's structure and behavior. These computational methods provide insights that complement and often guide experimental findings.

Electronic Structure Determinations (e.g., MNDO, Ab Initio, DFT, Valence Bond Theory)

Various quantum chemical methods have been employed to investigate the electronic structure of this compound. According to valence bond theory, each carbon atom in the double bonds forms sigma (σ) bonds with its neighbors, while the remaining valence electron on each of these carbons participates in a pi (π) bond. vaia.com For this compound, this results in a delocalized π system where the p orbitals across the four conjugated carbon atoms overlap, leading to enhanced stability. vaia.commsu.edu This delocalization can be represented by resonance structures. msu.edu

Semi-empirical methods like the Modified Neglect of Diatomic Overlap (MNDO) have been utilized to perform quantum chemical calculations on this compound, optimizing its geometry and describing its electronic structure. researchgate.net Studies on methyl-substituted 1,3-pentadienes have also employed MNDO in conjunction with other methods to understand conformational behavior. cdnsciencepub.comcdnsciencepub.com

Ab initio molecular orbital calculations and Density Functional Theory (DFT) have been widely used to study this compound and its reactions. researchgate.netacs.org For instance, DFT calculations at the B3LYP/6-311+G** level have been used to investigate the regioselectivity of the Diels-Alder reaction between this compound and methyl acrylate (B77674). researchgate.net These methods are also crucial for studying the potential energy surfaces and reaction mechanisms, such as the vaia.commsu.edu-H shift in (3Z)-penta-1,3-diene. acs.orgacs.orgnih.gov

Modern valence bond theory, specifically in its spin-coupled (SC) form, has been applied to model the electronic mechanism of the [1s,5s] hydrogen shift in (Z)-1,3-pentadiene. researchgate.netrsc.org This approach describes the reaction as a heterolytic mechanism involving the movement of three distinct orbital pairs. researchgate.netrsc.org One pair is responsible for the migrating sigma bond of the hydrogen atom, another for the pi bond shifting from C3-C4 to C2-C3, and the third pi bond moves from C1-C2 to C4-C5. researchgate.net

| Computational Method | Application to this compound | Key Findings |

| Valence Bond Theory | Description of bonding | Predicts a delocalized π system over the four conjugated carbon atoms, leading to increased stability. vaia.commsu.edu |

| MNDO | Geometry optimization and electronic structure | Provides optimized geometrical and electronic parameters for the molecule. researchgate.net Used in conformational analysis of substituted pentadienes. cdnsciencepub.comcdnsciencepub.com |

| Ab Initio / DFT | Reaction mechanisms and regioselectivity | Investigates Diels-Alder reactions and pericyclic shifts, providing insights into transition states and energy barriers. researchgate.netacs.orgacs.orgnih.gov |

| Valence Bond (Spin-Coupled) | Electronic mechanism of H-shift | Describes the vaia.commsu.edu-hydrogen shift as a heterolytic process involving the movement of three orbital pairs. researchgate.netrsc.org |

Molecular Geometry Optimization of this compound

Computational methods are essential for determining the most stable three-dimensional arrangement of atoms in this compound. diva-portal.org Geometry optimization calculations, performed using methods like MNDO, ab initio, and DFT, aim to find the lowest energy structure by adjusting bond lengths, bond angles, and dihedral angles. researchgate.netnih.govacs.org

For example, a quantum chemical calculation using the MNDO method involved the optimization of the geometry of this compound across all parameters to obtain its optimized geometrical structure. researchgate.net More advanced ab initio studies, such as those at the ωB97XD/aug-cc-pVTZ level of theory, have been used to optimize the geometries of minima and transition states on the potential energy surface of C5H9 radicals, which are relevant to this compound chemistry. acs.orgnih.gov These calculations provide detailed information on bond lengths and angles, which are crucial for understanding the molecule's reactivity and conformational preferences. acs.org The differences in geometries calculated by various methods are generally small, typically within 0.04 Å for bond lengths. rsc.org

Conformational Analysis of this compound (s-cis, s-trans, twisted conformers)

The rotation around the central C-C single bond in this compound gives rise to different conformers. The most notable are the planar s-trans and s-cis conformers. The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable. vedantu.com The s-cis conformation is higher in energy due to steric hindrance. vedantu.com For the parent compound, 1,3-butadiene (B125203), the s-trans conformer is about 16.5 kJ/mol more stable than the s-cis conformer. vedantu.com

Computational studies on substituted 1,3-pentadienes have revealed preferences for specific conformations. For instance, a study combining MMX, MNDO, AM1, and ab initio methods showed that while (E)-2-methyl-1,3-pentadiene prefers the s-trans conformer, the (Z)-isomer favors twisted s-cis conformations in the gas phase. cdnsciencepub.comcdnsciencepub.com Twisted, or gauche, conformers represent non-planar arrangements of the dihedral angle. vedantu.com For 1,3-butadiene, a gauche conformer with a dihedral angle of about 38° is found to be a local energy maximum, about 12.0 kJ/mol higher in energy than the s-trans conformer. vedantu.com The barrier for isomerization between the s-trans and s-cis conformers in 1,3-butadiene is approximately 24.8 kJ/mol, indicating a significant degree of partial double bond character in the central C-C single bond. vedantu.com

Mechanistic Investigations through Computational Modeling of this compound Reactions

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. It allows for the characterization of fleeting species like transition states and the mapping of the energy landscapes that govern these transformations.

Transition State Characterization in this compound Reactions

A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. researchgate.net Characterizing these states is crucial for understanding reaction mechanisms and rates. Computational methods are used to locate and analyze the geometry and energy of transition states in reactions of this compound.

For example, in the Diels-Alder reaction between this compound and methyl acrylate, DFT calculations (B3LYP/6-311+G**) were used to locate two synchronous transition structures corresponding to the formation of different regioisomers. researchgate.net In the vaia.commsu.edu-sigmatropic hydrogen shift in cis-1,3-pentadiene (B74190), the transition state was located on the MNDO potential energy surface, revealing a bent C-H-C angle of 133°. anu.edu.au Modern valence bond theory has also been used to describe the electronic structure of the transition state for this reaction, suggesting it possesses aromatic character. researchgate.netrsc.org